9H-Fluorene-2-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

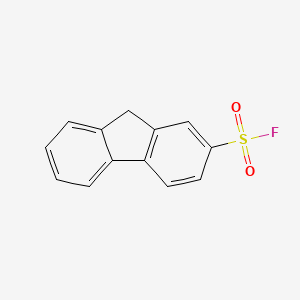

9H-Fluorene-2-sulfonyl fluoride is an organic compound with the molecular formula C13H9FO2S It is a derivative of fluorene, characterized by the presence of a sulfonyl fluoride group at the 2-position of the fluorene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-2-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to the fluorene structure. One common method is the reaction of fluorene with fluorosulfonic acid, which introduces the sulfonyl fluoride group at the desired position. Another approach involves the use of sulfuryl fluoride gas (SO2F2) as an electrophilic hub to introduce the sulfonyl fluoride group .

Industrial Production Methods: Industrial production methods for sulfonyl fluorides, including this compound, often involve the use of transition-metal-catalyzed processes.

Analyse Chemischer Reaktionen

Types of Reactions: 9H-Fluorene-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamide, sulfonate ester, or sulfonothioate derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis

- Reagent for Sulfonylation : 9H-Fluorene-2-sulfonyl fluoride is used as a sulfonylating agent in organic synthesis. It introduces sulfonyl groups into various substrates, facilitating the formation of sulfonamides and sulfonate esters .

- Functionalization of Biomolecules : The compound modifies amino acids and peptides through nucleophilic substitution reactions, which are crucial for studying protein interactions and functions .

2. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds derived from this sulfonyl fluoride have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Research : The compound has been investigated for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. In vitro studies demonstrate that related compounds can induce apoptosis in lung and breast carcinoma cell lines .

3. Chemical Biology

- Covalent Modifiers : this compound serves as a chemical probe in biological systems. Its sulfonyl fluoride group can covalently modify various protein residues, including serine and cysteine, thereby influencing cellular signaling pathways and gene expression .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of novel derivatives of this compound, compounds were synthesized and tested against several bacterial strains. The results indicated notable zones of inhibition:

| Compound Name | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| 9H-Fluorene-2-sulfonyl derivative | Staphylococcus aureus | 11 |

| 9H-Fluorene-2-sulfonyl derivative | Escherichia coli | 10 |

These findings highlight the compound's potential as a lead structure for developing new antibacterial agents .

Case Study 2: Anticancer Activity

A series of fluorene derivatives were synthesized to assess their cytotoxic effects on human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. The study found that several compounds exhibited IC50 values significantly lower than that of the standard drug 5-fluorouracil, indicating promising anticancer activity .

Wirkmechanismus

The mechanism of action of 9H-Fluorene-2-sulfonyl fluoride involves its ability to act as an electrophilic warhead. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine, threonine, lysine, tyrosine, cysteine, and histidine. This reactivity allows the compound to modify target proteins covalently, leading to inhibition or modulation of their activity. The molecular targets and pathways involved depend on the specific biological context and the nature of the target proteins .

Vergleich Mit ähnlichen Verbindungen

Sulfonyl Chlorides: These compounds are similar in structure but contain a sulfonyl chloride group instead of a sulfonyl fluoride group. Sulfonyl chlorides are more reactive and less stable compared to sulfonyl fluorides.

Sulfonamides: These compounds contain a sulfonamide group and are commonly used as antibiotics and in other pharmaceutical applications.

Sulfonates: These compounds contain a sulfonate group and are used in detergents, surfactants, and other industrial applications.

Uniqueness: 9H-Fluorene-2-sulfonyl fluoride is unique due to its balance of reactivity and stability. The sulfonyl fluoride group provides a stable yet reactive site for chemical modifications, making it a valuable tool in synthetic chemistry and chemical biology .

Biologische Aktivität

9H-Fluorene-2-sulfonyl fluoride is a sulfonyl fluoride compound that has gained attention in chemical biology due to its unique electrophilic properties. Sulfonyl fluorides are recognized for their ability to modify various amino acid residues in proteins, making them valuable tools for probing biological systems and developing therapeutic agents. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and relevant case studies.

The biological activity of this compound is primarily attributed to its reactivity with nucleophilic sites in proteins, particularly serine, cysteine, and lysine residues. The sulfonyl fluoride group acts as an electrophile, allowing it to form covalent bonds with these residues. This reactivity can lead to the inhibition of enzyme activity and modulation of protein function.

Key Mechanisms:

- Covalent Modification : The compound can form stable adducts with nucleophilic residues, resulting in irreversible inhibition of target enzymes.

- Target Identification : It serves as a probe for identifying active sites on proteins by covalently labeling specific residues.

- Enzyme Inhibition : By modifying active site residues, it can effectively inhibit proteases and other enzymes critical for cellular function.

Applications in Chemical Biology

This compound has been utilized in various research contexts:

- Protease Inhibition : Its ability to irreversibly inhibit serine proteases has been exploited in studies aimed at understanding protease function and regulation.

- Target Validation : The compound has been used to validate potential drug targets by demonstrating the functional consequences of modifying specific proteins.

- Chemical Probes : It serves as a chemical probe for mapping protein interactions and studying post-translational modifications.

Case Studies

Several studies have highlighted the utility of this compound in biological research:

- Inhibition of Serine Proteases : A study demonstrated that this compound effectively inhibited various serine proteases, showing IC50 values in the low micromolar range. This inhibition was attributed to covalent modification at the active site serine residue .

- Mass Spectrometry Analysis : Research utilizing mass spectrometry revealed that this compound could be used to map interactions between small molecules and proteins. The study identified novel binding sites on target proteins and elucidated the mechanism of action through isotopic labeling .

- Cytotoxicity Studies : In vitro studies assessing the cytotoxic effects of sulfonyl fluoride derivatives, including this compound, showed selective toxicity against cancer cell lines while sparing normal cells. This selectivity suggests potential therapeutic applications in oncology .

Data Table

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Target Enzyme | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Serine protease A | 3.5 | Irreversible inhibition |

| This compound | Serine protease B | 5.1 | Irreversible inhibition |

| Derivative X | Cysteine protease | 4.0 | Selective modification |

| Derivative Y | Threonine kinase | 7.8 | Target validation |

Eigenschaften

IUPAC Name |

9H-fluorene-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2S/c14-17(15,16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDUYGFODPENRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.